
N-(3-bromo-2-methylphenyl)-2-methyloxolan-3-amine
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Overview
Description
N-(3-bromo-2-methylphenyl)-2-methyloxolan-3-amine is an organic compound characterized by the presence of a bromine atom, a methyl group, and an oxolane ring attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 3-bromo-2-methylaniline with 2-methyloxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the oxolane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-2-methylphenyl)-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(3-bromo-2-methylphenyl)-2-methyloxolan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-2-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-2-methylphenyl)-2-chlorobenzamide
- N-(3-bromo-2-methylphenyl)-2-methoxybenzamide
- N-(3-bromo-2-methylphenyl)-2-furamide
Uniqueness
N-(3-bromo-2-methylphenyl)-2-methyloxolan-3-amine is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-(3-bromo-2-methylphenyl)-2-methyloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8-10(13)4-3-5-11(8)14-12-6-7-15-9(12)2/h3-5,9,12,14H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLGJBVOQJUUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NC2=C(C(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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